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Compound of Interest

Compound Name: 1-(4-Hydroxybenzoyl)glucose

Cat. No.: B15595616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Hydroxybenzoyl)glucose, a naturally occurring phenolic glycoside. The document details
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with generalized experimental protocols for acquiring such spectra. This information is crucial
for the identification, characterization, and quality control of this compound in research and
drug development.

Chemical Structure

Chemical Formula: C13H160s Molecular Weight: 300.26 g/mol IUPAC Name:
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate

Spectroscopic Data

The following sections present the available spectroscopic data for 1-(4-
Hydroxybenzoyl)glucose.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-(4-
Hydroxybenzoyl)glucose. The proton (*H) and carbon-13 (*3C) NMR data provide detailed
information about the chemical environment of each atom in the molecule.

Table 1: *H NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-3-D-glucose (in CD3zOD)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity

ppm) (3, Hz)
Glucose Moiety
H-1' 5.68 d 7.8
H-2' 3.55 dd 7.8,9.0
H-3' 3.51 t 9.0
H-4' 3.45 t 9.0
H-5' 3.47 m
H-6'a 3.90 dd 12.0, 2.0
H-6'b 3.73 dd 12.0, 5.0
Benzoyl Moiety
H-2, H-6 7.90 d 8.8
H-3, H-5 6.82 d 8.8

Table 2: 13C NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-B-D-glucose (in CD3OD)
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Position Chemical Shift (6, ppm)

Glucose Moiety

Cc-1 96.1
C-2 74.8
C-3 78.4
C-4' 71.5
C-5' 78.1
C-6' 62.7

Benzoyl Moiety

C-1 122.3
C-2,C-6 133.0
C-3,C-5 116.2
C-4 163.7
C=0 167.3

Experimental IR data for 1-(4-Hydroxybenzoyl)glucose is not readily available. However, the
expected characteristic absorption bands can be inferred from the spectra of its constituent
parts: glucose and 4-hydroxybenzoic acid.

o O-H Stretching: A broad band is expected in the region of 3500-3200 cm~* due to the
multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group.

e C-H Stretching: Absorptions in the 3000-2800 cm~! region are expected from the C-H bonds
of the glucose and benzene rings.

e C=0 Stretching: A strong absorption band characteristic of the ester carbonyl group is
expected around 1700-1680 cm™1,
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e C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are expected in
the 1600-1450 cm~1 region.

e C-O Stretching: Multiple strong bands are anticipated between 1300 cm~* and 1000 cm~?
corresponding to the C-O stretching of the ester, ether, and alcohol functionalities.[1]

While experimental mass spectra for 1-(4-Hydroxybenzoyl)glucose are not widely published,
predicted data is available. The primary ionization method for a compound of this nature would
be a soft ionization technique like Electrospray lonization (ESI) to minimize fragmentation and
observe the molecular ion.

Table 3: Predicted Mass Spectrometry Data for 1-(4-Hydroxybenzoyl)glucose

Adduct lon Predicted m/z
[M+H]* 301.0918
[M+Na]* 323.0737
[M-H]- 299.0772

Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond,
resulting in fragment ions corresponding to the glucose moiety (m/z 163 for the dehydrated
hexose) and the 4-hydroxybenzoyl group (m/z 121).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters should be optimized for the specific instrument being used.

aaaaa

Dissolve in
Deuterated Solvent
(e.g.. CD30D)

Weigh Sample
(-5-10 mg)
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NMR Experimental Workflow

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Hydroxybenzoyl)glucose in a
suitable deuterated solvent (e.g., methanol-d4, DMSO-ds). Transfer the solution to a standard
5 mm NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural
abundance of 13C, a longer acquisition time and more scans are necessary.

2D NMR Acquisition: To aid in the complete assignment of proton and carbon signals, 2D
NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier
transformation, phase correction, and baseline correction. The chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation (Solid)

Grind Sample with KBr
(if making pellet)

Place Sample in
FTIR Spectrometer

Place solid directly

on ATR crystal
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IR Experimental Workflow

o Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is
common.[2] A small amount of the sample is finely ground with dry KBr powder and then
pressed into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated
Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

e Background Spectrum: A background spectrum of the empty sample compartment (or the
KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO2
and water vapor.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
Typically, spectra are collected over the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final IR spectrum.

Sample Preparation

Data Acquisition

Data Processin;

g
Infuse into lonize Sample Mass Analysis dentify Molecular lon
ESI Source [ (Positive/Negative Mode) [l (Full Scan & MS/MS) Gzl B Srswiln and Fragments > end

Dissolve Sample
in Solvent
(e.g., Methanol/Water)

Dilute to an
Appropriate Concentration

Click to download full resolution via product page

MS Experimental Workflow

o Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for
electrospray ionization, typically a mixture of water and an organic solvent like methanol or
acetonitrile, often with a small amount of an acid (e.qg., formic acid) or base (e.g., ammonium
hydroxide) to promote ionization.
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« lonization: The sample solution is introduced into the mass spectrometer via an ESI source.
The ionization polarity (positive or negative ion mode) is selected based on the analyte's
properties. For 1-(4-Hydroxybenzoyl)glucose, both modes can be effective.

e Mass Analysis: A full scan mass spectrum is acquired to determine the m/z of the molecular
ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

o Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and
characteristic fragment ions, which are then used to confirm the structure of the compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing signaling
pathways that directly involve 1-(4-Hydroxybenzoyl)glucose. The primary logical relationship
for this compound in a research context is its structural characterization through the
combination of different spectroscopic techniques as outlined in the experimental workflows
above. The convergence of data from NMR, IR, and MS provides a high degree of confidence
in the structural assignment.

Spectroscopic Techniques

@ &=
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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